2,4-Pentadiyn-1-ol, 5-[4-methyl-2-(methylthio)-5-pyrimidinyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Pentadiyn-1-ol, 5-[4-methyl-2-(methylthio)-5-pyrimidinyl]- is a compound of interest in the field of organic chemistry due to its unique structure and properties. This compound features a pentadiyn-1-ol backbone with a pyrimidinyl group substituted at the fifth position. The presence of both alkyne and pyrimidine functionalities makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 2,4-Pentadiyn-1-ol, 5-[4-methyl-2-(methylthio)-5-pyrimidinyl]- can be achieved through the asymmetric coupling method of Cadiot-Chodkiewicz . This method involves the coupling of terminal alkynes with haloalkynes in the presence of a copper(I) catalyst. The reaction conditions typically include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out under an inert atmosphere to prevent oxidation .
Chemical Reactions Analysis
2,4-Pentadiyn-1-ol, 5-[4-methyl-2-(methylthio)-5-pyrimidinyl]- undergoes various types of chemical reactions, including:
Scientific Research Applications
2,4-Pentadiyn-1-ol, 5-[4-methyl-2-(methylthio)-5-pyrimidinyl]- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Pentadiyn-1-ol, 5-[4-methyl-2-(methylthio)-5-pyrimidinyl]- involves its interaction with molecular targets through its alkyne and pyrimidine functionalities. The alkyne groups can participate in cycloaddition reactions, while the pyrimidine ring can interact with nucleic acids and proteins, potentially affecting their function . The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar compounds to 2,4-Pentadiyn-1-ol, 5-[4-methyl-2-(methylthio)-5-pyrimidinyl]- include other pentadiyn-1-ol derivatives and pyrimidinyl-substituted alkynes. What sets this compound apart is the specific substitution pattern on the pyrimidine ring, which imparts unique chemical and biological properties . Some similar compounds are:
- 2,4-Pentadiyn-1-ol
- 5-(2-Methylthio-4-methylpyrimidin-5-yl)penta-2,4-diyn-1-ol
Properties
CAS No. |
157664-66-9 |
---|---|
Molecular Formula |
C11H10N2OS |
Molecular Weight |
218.28 g/mol |
IUPAC Name |
5-(4-methyl-2-methylsulfanylpyrimidin-5-yl)penta-2,4-diyn-1-ol |
InChI |
InChI=1S/C11H10N2OS/c1-9-10(6-4-3-5-7-14)8-12-11(13-9)15-2/h8,14H,7H2,1-2H3 |
InChI Key |
JDGGHEUGDJNBKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1C#CC#CCO)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.